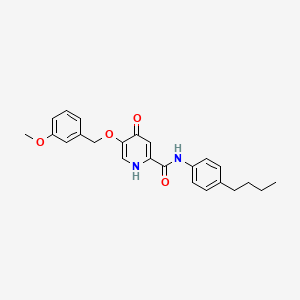
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a dihydropyridine ring, a butylphenyl group, and a methoxybenzyl ether, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific steps are as follows:
Hantzsch Reaction: The initial step involves the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions to form the dihydropyridine core.
Substitution Reaction: The resulting dihydropyridine intermediate is then reacted with 4-butylphenyl isocyanate to introduce the butylphenyl group at the nitrogen position.
Etherification: Finally, the hydroxyl group on the dihydropyridine ring is etherified with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the hydroxyl-substituted dihydropyridine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, dihydropyridine derivatives are known for their calcium channel blocking activity, which makes them of interest in the study of cardiovascular diseases. This compound could be investigated for similar properties.
Medicine
In medicine, compounds with dihydropyridine cores are often explored for their potential therapeutic effects, including antihypertensive and anti-inflammatory activities. Research into this compound could reveal new drug candidates for treating these conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide likely involves interaction with calcium channels, similar to other dihydropyridine derivatives. It may inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. The exact molecular targets and pathways would require further experimental validation.
相似化合物的比较
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine derivative with similar therapeutic uses.
Nicardipine: Used for its vasodilatory effects in treating angina and hypertension.
Uniqueness
N-(4-butylphenyl)-5-((3-methoxybenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. Its methoxybenzyl ether group, in particular, could influence its solubility and bioavailability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
N-(4-butylphenyl)-5-[(3-methoxyphenyl)methoxy]-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-3-4-6-17-9-11-19(12-10-17)26-24(28)21-14-22(27)23(15-25-21)30-16-18-7-5-8-20(13-18)29-2/h5,7-15H,3-4,6,16H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZQYMCUEWRNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
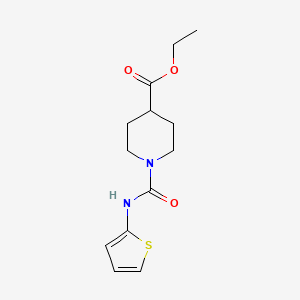
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2661580.png)
![3-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea](/img/structure/B2661582.png)
![ethyl 2-[3-cyano-2-oxo-4-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B2661583.png)
![5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid](/img/structure/B2661586.png)
![N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2661587.png)
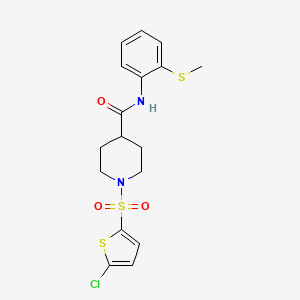
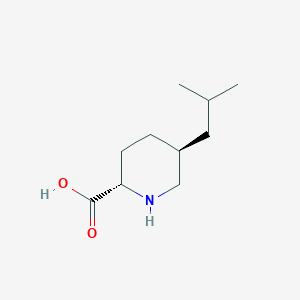
![Tert-butyl 3-[(4-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2661597.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2661598.png)
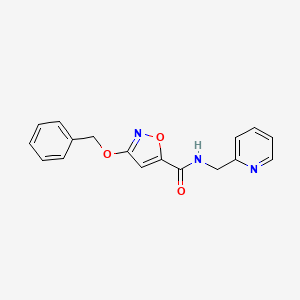
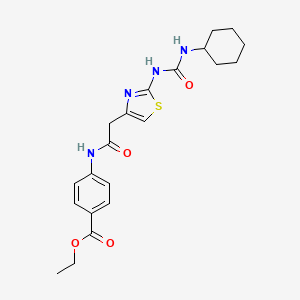
![1-[(4-chlorophenyl)methyl]-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B2661601.png)
![4-{6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2661602.png)
